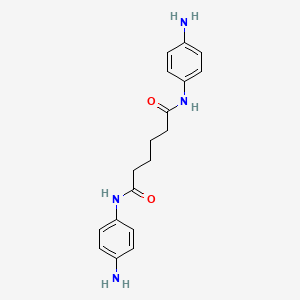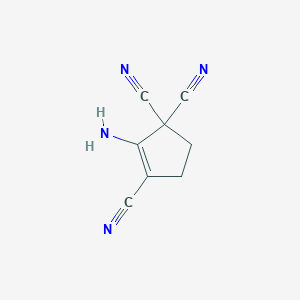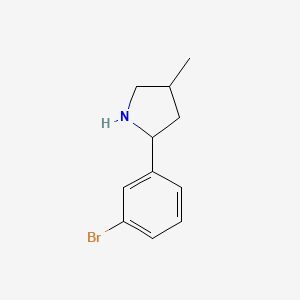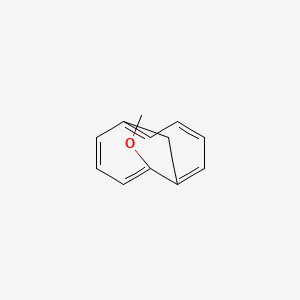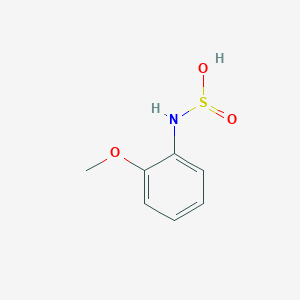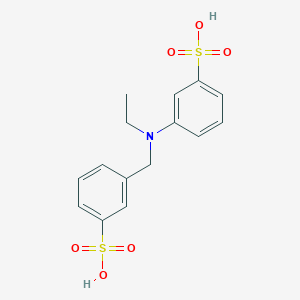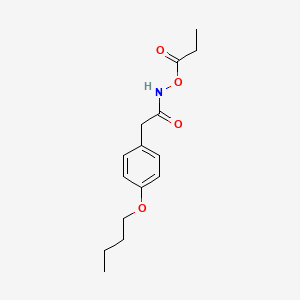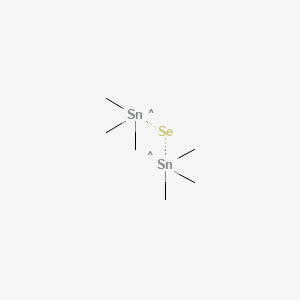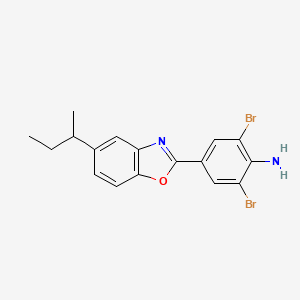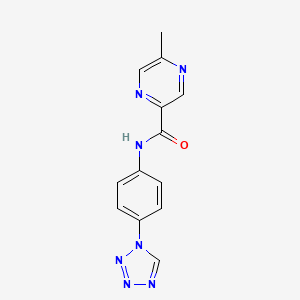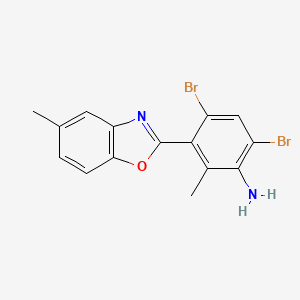
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is a complex organic compound with a unique structure that includes bromine, methyl, and benzoxazole groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives followed by cyclization to form the benzoxazole ring . The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with hydroxyl or carbonyl groups, while substitution could introduce different alkyl or aryl groups .
Aplicaciones Científicas De Investigación
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or nucleic acids .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Another brominated compound with similar structural features.
1,6-Dibromohexane: A simpler brominated compound used in different chemical reactions.
Uniqueness
4,6-Dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline is unique due to its combination of bromine, methyl, and benzoxazole groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized applications where these properties are advantageous .
Propiedades
Número CAS |
638159-15-6 |
|---|---|
Fórmula molecular |
C15H12Br2N2O |
Peso molecular |
396.08 g/mol |
Nombre IUPAC |
4,6-dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12Br2N2O/c1-7-3-4-12-11(5-7)19-15(20-12)13-8(2)14(18)10(17)6-9(13)16/h3-6H,18H2,1-2H3 |
Clave InChI |
VFWLIWBCHHHUAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=C(C=C3Br)Br)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


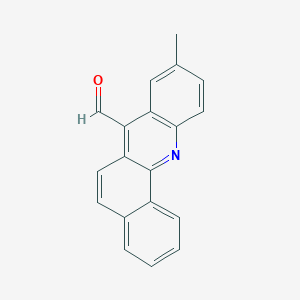
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
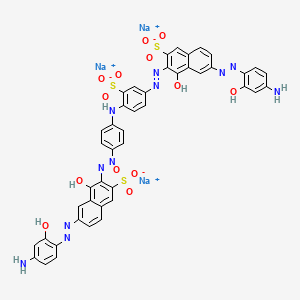
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
